REACTION_SMILES
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[Cl:13][c:14]1[c:15]([N:21]=[C:22]=[S:23])[c:16]([Cl:20])[cH:17][cH:18][cH:19]1.[n:1]1[c:2]([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[cH:3][n:4][cH:5][cH:6]1>>[n:1]1[c:2]([N:7]2[CH2:8][CH2:9][N:10]([C:22]([NH:21][c:15]3[c:14]([Cl:13])[cH:19][cH:18][cH:17][c:16]3[Cl:20])=[S:23])[CH2:11][CH2:12]2)[cH:3][n:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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S=C=Nc1c(Cl)cccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1cnc(N2CCNCC2)cn1
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Name
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Type
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product
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Smiles
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S=C(Nc1c(Cl)cccc1Cl)N1CCN(c2cnccn2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |